Zevotrelvir (EDP-235): A Technical Guide to a Potent SARS-CoV-2 3CL Protease Inhibitor
Zevotrelvir (EDP-235): A Technical Guide to a Potent SARS-CoV-2 3CL Protease Inhibitor
Introduction
Zevotrelvir, also known as EDP-235, is an investigational, orally bioavailable, small molecule inhibitor of the SARS-CoV-2 3C-like (3CL) protease (3CLpro).[1][2][3] The 3CL protease is an enzyme essential for viral replication, making it a prime target for antiviral therapeutics.[3] Zevotrelvir is under development as a once-daily treatment for COVID-19 without the need for co-administration with a pharmacokinetic booster like ritonavir.[2][4] This guide provides a detailed overview of the preclinical and clinical data available for Zevotrelvir, focusing on its mechanism of action, in vitro and in vivo activity, pharmacokinetics, and clinical trial results.
Mechanism of Action
Zevotrelvir is a potent and selective inhibitor of the SARS-CoV-2 3CLpro.[3][5] It functions as a slow-onset, tight-binding, reversible, and substrate-competitive inhibitor.[4][5] The inhibition mechanism involves Zevotrelvir binding to the active site of the 3CL protease, thereby preventing the cleavage of viral polyproteins, a crucial step in the viral replication cycle.[3][5] X-ray crystallography has revealed that Zevotrelvir interacts with key residues in the active site of the 3CLpro, including Cys-145, His-163, and Glu-166.[5]
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Caption: Zevotrelvir inhibits the SARS-CoV-2 3CL protease, preventing polyprotein cleavage and subsequent viral replication.
In Vitro Activity
Zevotrelvir has demonstrated potent in vitro activity against SARS-CoV-2 and other coronaviruses. Its inhibitory activity has been quantified through various assays, with the key findings summarized below.
Enzymatic Inhibition
| Target Protease | IC50 (nM) | Ki (nM) | Reference |
| SARS-CoV-2 3CLpro | 4.0 - 5.8 | 3.0 | [4][5] |
| SARS-CoV 3CLpro | 5.4 | - | [5] |
| MERS-CoV 3CLpro | 70 | - | [5] |
| Alpha-coronaviruses 3CLpro | 2 - 4 | - | [5] |
Antiviral Activity
| Virus | Cell Line | EC50 (nM) | Reference |
| SARS-CoV-2 | Replicon System | 4.5 | [4] |
Selectivity
Zevotrelvir exhibits a high degree of selectivity for the viral 3CL protease over human proteases. In a panel of 30 mammalian proteases, Zevotrelvir demonstrated a selectivity index of over 300.[5] It has also shown potent activity against nirmatrelvir-resistant variants of SARS-CoV-2.[4]
Experimental Protocols
3CL Protease FRET Inhibition Assay
A fluorescence resonance energy transfer (FRET) assay is a common method to determine the inhibitory activity of compounds against the 3CL protease.
Materials:
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Recombinant SARS-CoV-2 3CL protease
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FRET peptide substrate
-
Zevotrelvir (EDP-235)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% BSA, 0.01% Triton X-100)
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384-well plates
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Fluorescence plate reader
Method:
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Prepare serial dilutions of Zevotrelvir in the assay buffer.
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Add the recombinant 3CL protease to the wells of a 384-well plate.
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Add the Zevotrelvir dilutions to the wells containing the enzyme and incubate for a specified period.
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Initiate the enzymatic reaction by adding the FRET peptide substrate.
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Monitor the fluorescence signal continuously in a fluorescence plate reader.
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Calculate the rate of substrate cleavage and determine the IC50 values by fitting the data to a dose-response curve.[3][4]
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Caption: Workflow for determining the IC50 of Zevotrelvir using a 3CL protease FRET assay.
In Vivo Studies
The efficacy of Zevotrelvir has been evaluated in animal models of SARS-CoV-2 infection.
Syrian Hamster Model
In a Syrian hamster model of COVID-19, treatment with Zevotrelvir resulted in the suppression of SARS-CoV-2 replication and a reduction in virus-induced lung pathology.[6][7]
Ferret Model
In a ferret model, Zevotrelvir inhibited the production of infectious SARS-CoV-2 and viral RNA in multiple anatomical locations.[6][7] Furthermore, co-housing of infected, Zevotrelvir-treated ferrets with naive ferrets did not result in contact transmission of the virus.[6][7]
Clinical Trials
Zevotrelvir has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.
Phase 1 Study
The Phase 1 study in healthy adults demonstrated that Zevotrelvir was generally safe and well-tolerated.[8] The pharmacokinetic profile was consistent with once-daily dosing, with a half-life ranging from 13 to 22 hours.[8] Doses of 200 mg and 400 mg once daily resulted in plasma drug levels significantly higher than the EC90 for SARS-CoV-2 variants.[8]
Phase 2 SPRINT Trial
The Phase 2 SPRINT (SARS-Cov-2 PRotease INhibitor Treatment) trial was a randomized, double-blind, placebo-controlled study in non-hospitalized adults with mild to moderate COVID-19.[9]
Key Findings:
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Primary Endpoint: The trial met its primary endpoint of safety and tolerability.[9]
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Symptom Improvement: A dose-dependent improvement in the total symptom score was observed with Zevotrelvir compared to placebo.[9] Patients receiving 400mg of Zevotrelvir within three days of symptom onset experienced a 2-day shorter time to symptom improvement.
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Virologic Endpoints: No significant effect on virologic endpoints as measured in the nose was observed, which was attributed to the rapid viral decline in the placebo group of a highly immune-experienced population.
| Parameter | Placebo | Zevotrelvir 200mg | Zevotrelvir 400mg | Reference |
| Number of Patients | 76 | 77 | 78 | [2] |
| Treatment Emergent Adverse Events (%) | 2.6 | 1.3 | 6.4 |
Conclusion
Zevotrelvir (EDP-235) is a promising, potent, and selective inhibitor of the SARS-CoV-2 3CL protease with a favorable preclinical and clinical profile. Its mechanism of action, potent in vitro and in vivo activity, and acceptable safety profile in clinical trials support its continued development as a once-daily oral therapeutic for COVID-19. Further studies will be needed to fully establish its efficacy in a broader patient population.
References
- 1. Zevotrelvir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. enanta.com [enanta.com]
- 3. enanta.com [enanta.com]
- 4. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication and transmission in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis for Antiviral Action of EDP‐235: A Potent and Selective SARS‐CoV‐2 3CLpro Inhibitor for the Treatment of Covid 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication and transmission in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. businesswire.com [businesswire.com]
- 9. Enanta reports positive data from Phase II Covid-19 therapy trial [clinicaltrialsarena.com]
